beta-benzyl-L-aspartic acid

EAAT3 inhibitor glutamate transporter subtype selectivity

beta-Benzyl-L-aspartic acid (IUPAC: (2S)-2-amino-3-benzylbutanedioic acid) is a synthetic β-substituted L-aspartate analogue that selectively blocks the neuronal excitatory amino acid transporter EAAT3. Its benzyl substituent occupies a distinct hydrophobic pocket, conferring approximately 10-fold selectivity for EAAT3 over EAAT1 and EAAT2.

Molecular Formula C11H13NO4
Molecular Weight 223.22 g/mol
CAS No. 4147-03-9
Cat. No. B8378721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-benzyl-L-aspartic acid
CAS4147-03-9
Molecular FormulaC11H13NO4
Molecular Weight223.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(C(=O)O)N)C(=O)O
InChIInChI=1S/C11H13NO4/c12-9(11(15)16)8(10(13)14)6-7-4-2-1-3-5-7/h1-5,8-9H,6,12H2,(H,13,14)(H,15,16)/t8?,9-/m0/s1
InChIKeyKMVYGTIPJNGNRD-GKAPJAKFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

beta-Benzyl-L-aspartic acid (CAS 4147-03-9) – A Selective EAAT3 Inhibitor and NCA Monomer for Controlled Polymerization


beta-Benzyl-L-aspartic acid (IUPAC: (2S)-2-amino-3-benzylbutanedioic acid) is a synthetic β-substituted L-aspartate analogue that selectively blocks the neuronal excitatory amino acid transporter EAAT3. Its benzyl substituent occupies a distinct hydrophobic pocket, conferring approximately 10-fold selectivity for EAAT3 over EAAT1 and EAAT2 [1]. Beyond pharmacology, the compound serves as a monomer for ring-opening polymerization via its N-carboxyanhydride, yielding poly(β-benzyl-L-aspartate) with well-defined properties [2].

Why In-Class Aspartate Analogs Cannot Simply Substitute for beta-Benzyl-L-aspartic acid in Research Protocols


β-Substituted aspartate analogues exhibit steep structure–activity relationships: the benzyl group of beta-benzyl-L-aspartic acid engages a unique hydrophobic region within the EAAT3 binding site that is poorly accommodated by EAAT1 and EAAT2, yielding a 10-fold selectivity ratio not observed with the pan-inhibitor DL-TBOA or with smaller β-alkyl substituents [1]. Even stereochemical changes (threo vs. erythro) dramatically alter potency, making interchangeability among aspartate analogs a source of irreproducible pharmacological data and failed synthetic outcomes.

Quantitative Differentiation Evidence for beta-Benzyl-L-aspartic acid (CAS 4147-03-9) Versus Closest Analogs


EAAT3 Subtype Selectivity: L-β-threo-Benzyl-Aspartate vs. DL-TBOA

L-β-threo-benzyl-aspartate (the active diastereomer of beta-benzyl-L-aspartic acid) exhibits Ki values of 0.8 µM (EAAT3), 8.7 µM (EAAT1), and 10 µM (EAAT2) in C17.2 neuroprogenitor cells expressing recombinant human EAATs, demonstrating 10-fold selectivity for EAAT3 [1]. In head-to-head comparison, DL-threo-β-benzyloxyaspartate (DL-TBOA), a common pan-EAAT inhibitor, shows IC50 values of 6 µM (EAAT3), 70 µM (EAAT1), and 6 µM (EAAT2) — essentially non-selective .

EAAT3 inhibitor glutamate transporter subtype selectivity

Diastereomer-Dependent Activity: L-threo vs. L-erythro-β-Benzyl-Aspartate

Synthetic preparation of β-benzyl-aspartate yields an approximate 2:1 ratio of threo:erythro diastereomers. Kinetic analysis identifies L-threo-β-benzyl-aspartate as the more potent diastereomer, with Ki values of 0.8 µM (EAAT3), 8.7 µM (EAAT1), and 10 µM (EAAT2), while the L-erythro isomer is significantly less active [1]. Variability in diastereomeric composition directly impacts observed biological potency.

stereochemistry EAAT3 inhibitor diastereomer potency

NCA Polymerization Activation Energy: β-Benzyl-L-Aspartate vs. γ-Benzyl-L-Glutamate

The N-carboxyanhydride (NCA) of β-benzyl-L-aspartate displays a polymerization activation energy of 13 kcal/mol, compared to 9 kcal/mol for γ-benzyl-L-glutamate NCA, as determined from temperature-dependent rate measurements [1]. This 4 kcal/mol higher barrier translates to slower, more controllable propagation kinetics for the aspartate-derived monomer.

N-carboxyanhydride ring-opening polymerization polypeptide synthesis

Optimal Application Scenarios for beta-Benzyl-L-aspartic acid (CAS 4147-03-9) Based on Quantitative Evidence


Selective Pharmacological Dissection of EAAT3 in Neuroscience

With a 10-fold selectivity for EAAT3 (Ki=0.8 µM) over EAAT1 and EAAT2, beta-benzyl-L-aspartic acid (specifically the L-threo diastereomer) enables researchers to selectively block the neuronal glutamate transporter EAAT3 without confounding inhibition of astroglial EAAT1 or EAAT2 [1]. This is critical for studies of synaptic glutamate spillover, EAAT3-mediated cysteine uptake, and EAAT3-linked neuropsychiatric disorders.

Controlled Synthesis of Poly(β-Benzyl-L-Aspartate) Block Copolymers

The NCA derived from beta-benzyl-L-aspartic acid, with its activation energy of 13 kcal/mol, provides slower, more controllable polymerization kinetics compared to γ-benzyl-L-glutamate NCA (9 kcal/mol). This allows the preparation of poly(β-benzyl-L-aspartate) segments with narrow dispersity (Mw/Mn ~1.05) for use in amphiphilic block copolymer micelles, drug delivery vehicles, and gene transfection systems [2].

Stereochemical Probe for Diastereomer Activity Studies

The distinct pharmacological profiles of L-threo- and L-erythro-β-benzyl-aspartate (the threo isomer being the primary active species) make this compound a valuable tool for investigating stereochemical determinants of EAAT3 binding. Researchers can use enantiomerically defined samples to map the EAAT3 pharmacophore and inform the design of next-generation subtype-selective transporter ligands [3].

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